molecular formula C7H11NO2 B6302845 3,3-Dimethoxycyclobutanecarbonitrile CAS No. 87712-21-8

3,3-Dimethoxycyclobutanecarbonitrile

Cat. No.: B6302845
CAS No.: 87712-21-8
M. Wt: 141.17 g/mol
InChI Key: ZJCVOVPNRHOYJE-UHFFFAOYSA-N
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Description

3,3-Dimethoxycyclobutanecarbonitrile is an organic compound with the molecular formula C7H11NO2 It is a derivative of cyclobutanecarbonitrile, where two methoxy groups are attached to the third carbon of the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethoxycyclobutanecarbonitrile typically involves the reaction of cyclobutanecarbonitrile with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes methoxylation to yield the final product. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalytic systems and optimized reaction parameters can further enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethoxycyclobutanecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an appropriate solvent.

Major Products Formed:

    Oxidation: Formation of 3,3-dimethoxycyclobutanecarboxylic acid.

    Reduction: Formation of 3,3-dimethoxycyclobutylamine.

    Substitution: Formation of various substituted cyclobutanecarbonitriles depending on the nucleophile used.

Scientific Research Applications

3,3-Dimethoxycyclobutanecarbonitrile has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3-Dimethoxycyclobutanecarbonitrile involves its interaction with specific molecular targets and pathways. The methoxy groups and nitrile functionality play a crucial role in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications.

Comparison with Similar Compounds

  • 3,3-Dimethoxycyclobutane-1-carbonitrile
  • 1-(4-Chlorophenyl)-3,3-dimethoxycyclobutanecarbonitrile

Comparison: 3,3-Dimethoxycyclobutanecarbonitrile is unique due to its specific substitution pattern on the cyclobutane ring Compared to similar compounds, it may exhibit different reactivity and biological activity

Properties

IUPAC Name

3,3-dimethoxycyclobutane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-9-7(10-2)3-6(4-7)5-8/h6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCVOVPNRHOYJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC(C1)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00527469
Record name 3,3-Dimethoxycyclobutane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00527469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87712-21-8
Record name 3,3-Dimethoxycyclobutane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00527469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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